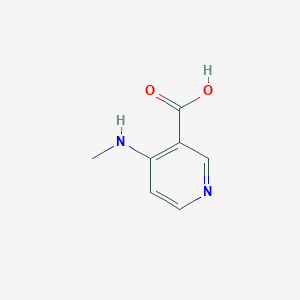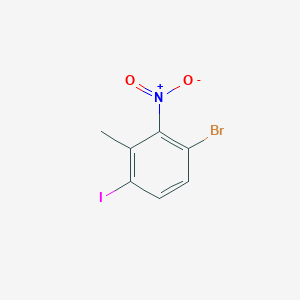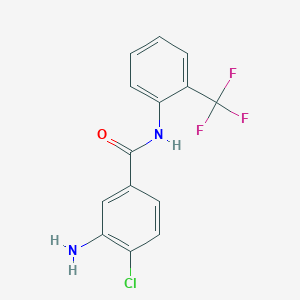
3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amine under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or dichloromethane. The temperature is maintained between 20°C to 60°C to ensure optimal reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions or water, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed pharmacological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: A similar compound with a trifluoromethyl group and a chloro substituent, used in various chemical syntheses.
4-(Trifluoromethyl)benzylamine: Another related compound with a trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amino and chloro groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10ClF3N2O |
|---|---|
Molecular Weight |
314.69 g/mol |
IUPAC Name |
3-amino-4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClF3N2O/c15-10-6-5-8(7-11(10)19)13(21)20-12-4-2-1-3-9(12)14(16,17)18/h1-7H,19H2,(H,20,21) |
InChI Key |
RFIFVUYROUZVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


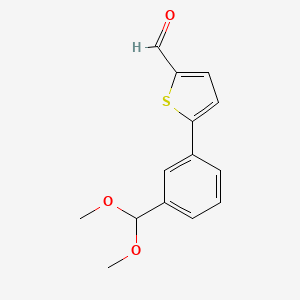
![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
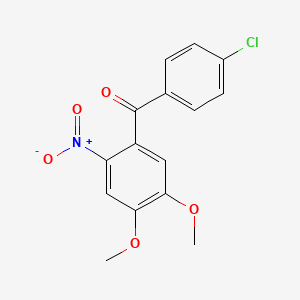
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide](/img/structure/B12989509.png)
![[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester](/img/structure/B12989510.png)
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)
![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
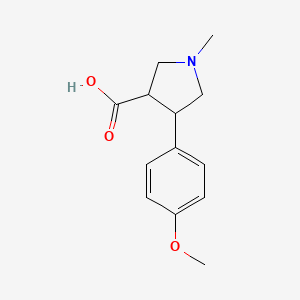
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
